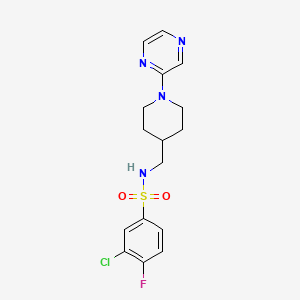
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate
Vue d'ensemble
Description
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known by its common name, "chromone derivative," and has been synthesized using different methods.
Applications De Recherche Scientifique
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, the compound has been shown to exhibit significant anti-cancer activity against different cancer cell lines. In pharmacology, the compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, the compound has been used as a precursor for the synthesis of various metal complexes.
Mécanisme D'action
The exact mechanism of action of (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. The compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells. Additionally, the compound has been shown to cross the blood-brain barrier, making it a potential drug delivery system for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. The compound also exhibits significant anti-cancer activity, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions related to (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate. One of the future directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another future direction is the development of more water-soluble derivatives of the compound, which can make it easier to work with in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in different fields.
Méthodes De Synthèse
The synthesis of (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate has been reported using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-1-naphthaldehyde with thiourea to form 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide. This intermediate is then reacted with ethyl cyanoacetate to form the final product, this compound.
Propriétés
IUPAC Name |
[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c19-18(26)21-20-10-12-6-2-4-8-15(12)25-17(23)13-9-11-5-1-3-7-14(11)24-16(13)22/h1-10H,(H3,19,21,26)/b20-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTMINWHYLUIKH-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327826 | |
| Record name | [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
403830-16-0 | |
| Record name | [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4,9-trimethyl-7-(2-methylallyl)-1-(2-(piperidin-1-yl)ethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2909036.png)
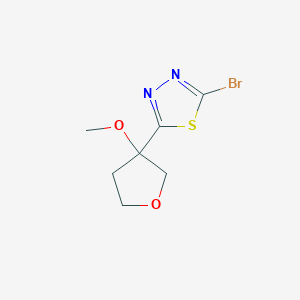
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2909040.png)
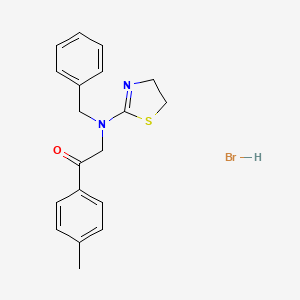


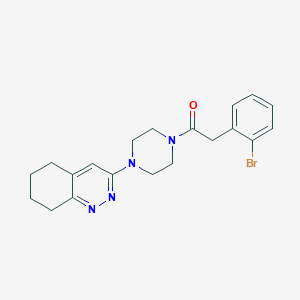
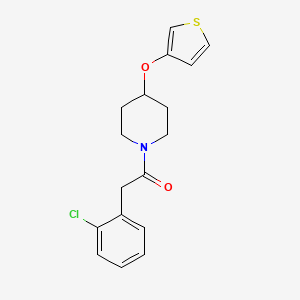
![2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2909050.png)
![2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2909053.png)
![1-(2-chlorophenyl)-N-[1-(2-furyl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2909055.png)
![2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2909056.png)
